molecular formula C8H7N3O2 B1463707 4-Amino-6-(furan-2-yl)pyridazin-3-ol CAS No. 1214452-23-9

4-Amino-6-(furan-2-yl)pyridazin-3-ol

Cat. No.: B1463707
CAS No.: 1214452-23-9
M. Wt: 177.16 g/mol
InChI Key: HVPBVUZTMBMPTQ-UHFFFAOYSA-N
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Description

4-Amino-6-(furan-2-yl)pyridazin-3-ol is a chemical compound with the molecular formula C8H7N3O2. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The synthesis of heterocyclic compounds leveraging furan derivatives serves as a cornerstone for developing biologically active molecules. These molecules, including pyrimidine and pyridazine structural fragments, play a crucial role in creating compounds with potential biological activities. The manipulation of these structures enables the synthesis of new compounds that exhibit diverse biological and physicochemical properties (Aniskova, Grinev, & Yegorova, 2017).

Antiprotozoal Agents

  • Furan derivatives have been utilized in the synthesis of novel dicationic imidazo[1,2-a]pyridines, demonstrating significant antiprotozoal activity. This research highlights the potential of furan-based compounds in developing treatments for protozoal infections, showcasing their efficacy in vitro and in vivo against trypanosomal and plasmodial infections (Ismail et al., 2004).

Organic Synthesis and Functionalisation

  • The development of synthetic methodologies using furan-derivatives for creating furanacetamide and other heterocyclic compounds showcases the versatility of these compounds in organic chemistry. Such approaches are pivotal for generating compounds with potential applications in medicinal chemistry and material science (Gabriele et al., 2006).

Bioactive Molecule Development

  • Furan and its derivatives are critical in designing and synthesizing bioactive molecules, such as inhibitors of protein kinases, demonstrating the role of these compounds in developing new therapeutic agents. The modification of furan-containing molecules has led to the discovery of potent inhibitors with specific biological targets, indicating the importance of furan derivatives in drug discovery (Subrath et al., 2009).

Material Science and Sensing Applications

  • Pyrrole and furan-based pyridine/pyridinium bisamides have been synthesized and investigated as supramolecular gelators, highlighting their potential in cation binding and selective sensing applications. This research demonstrates the utility of furan derivatives in developing materials with specific sensing capabilities, which can be used for environmental monitoring and chemical sensing (Panja, Ghosh, & Ghosh, 2018).

Properties

IUPAC Name

5-amino-3-(furan-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPBVUZTMBMPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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